trans-4-Butyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl
Overview
Description
trans-4-Butyl-4’-(4-pentylcyclohexyl)-1,1’-biphenyl: is a complex organic compound known for its unique structural properties. It belongs to the class of biphenyl derivatives, which are widely studied for their applications in various scientific fields, including liquid crystal technology and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Butyl-4’-(4-pentylcyclohexyl)-1,1’-biphenyl typically involves a multi-step process. One common method includes the coupling of 4-butylbiphenyl with 4-pentylcyclohexyl bromide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like toluene, followed by purification through column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the biphenyl structure into a more saturated form.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the biphenyl structure, creating halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Bromine, chlorine, iron(III) chloride as a catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated biphenyl derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-4-Butyl-4’-(4-pentylcyclohexyl)-1,1’-biphenyl is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: While its direct applications in biology are limited, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential medicinal applications of biphenyl derivatives, including their use as drug candidates for various diseases.
Industry: In the industrial sector, this compound is primarily used in the development of liquid crystal materials for display technologies. Its structural properties contribute to the stability and performance of liquid crystal displays (LCDs).
Mechanism of Action
The mechanism of action of trans-4-Butyl-4’-(4-pentylcyclohexyl)-1,1’-biphenyl is largely dependent on its interaction with other molecules. In liquid crystal applications, its molecular structure allows it to align in specific orientations under the influence of an electric field, thereby modulating light transmission. This property is crucial for the functioning of LCDs.
Comparison with Similar Compounds
- trans-4-Butyl-4’-(3,4-difluorophenyl)-1,1’-biphenyl
- trans-4-Butyl-4’-(3,4,5-trifluorophenyl)-1,1’-biphenyl
- trans-4-Butyl-4’-(4-ethoxy-2,3-difluorophenyl)-1,1’-biphenyl
Comparison: Compared to its similar compounds, trans-4-Butyl-4’-(4-pentylcyclohexyl)-1,1’-biphenyl exhibits unique properties due to the presence of the pentylcyclohexyl group. This group enhances its stability and alignment properties in liquid crystal applications, making it a preferred choice for high-performance LCDs.
Properties
IUPAC Name |
1-butyl-4-[4-(4-pentylcyclohexyl)phenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38/c1-3-5-7-9-23-12-16-25(17-13-23)27-20-18-26(19-21-27)24-14-10-22(11-15-24)8-6-4-2/h10-11,14-15,18-21,23,25H,3-9,12-13,16-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNBIXBHAKVVBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301004822 | |
Record name | 3~4~-Butyl-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301004822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84540-36-3 | |
Record name | trans-4-Butyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3~4~-Butyl-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301004822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-butyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.548 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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